molecular formula C8H16ClNO B8188049 (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride

(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride

Cat. No.: B8188049
M. Wt: 177.67 g/mol
InChI Key: RQZXEQGQTRITTG-MPSJGLFWSA-N
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Description

(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is a chemical compound with a complex structure that belongs to the class of isoindolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride typically involves the reaction of cyclohexyl aziridine with dialkyl malonate, followed by decarbonylation and conversion to the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II and subsequent vasodilation . This mechanism is particularly relevant in the treatment of hypertension and heart failure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXEQGQTRITTG-MPSJGLFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2CC1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]2[C@H]1CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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